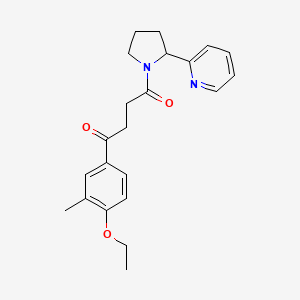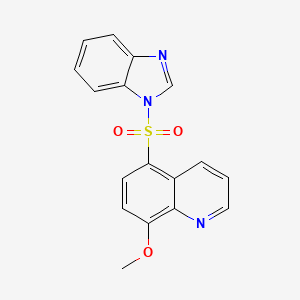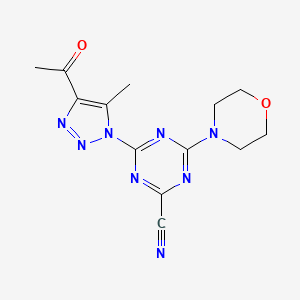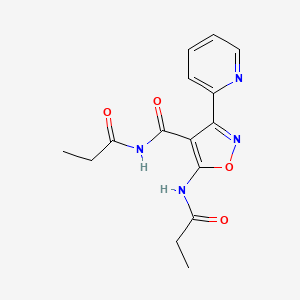
1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one
Overview
Description
1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one, also known as EPM or EPM-102, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as pyrrolidinones and has been shown to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one is not fully understood, but it is thought to act through several different pathways. One study found that 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Another study found that 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one inhibited the activity of the protein kinase Akt, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one in lab experiments is that it is a synthetic compound that can be easily obtained from chemical suppliers. Additionally, 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one has been shown to exhibit a variety of biochemical and physiological effects, making it a versatile tool for studying different pathways and processes. However, one limitation of using 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one. One area of interest is its potential as a treatment for inflammatory diseases, such as asthma and rheumatoid arthritis. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one and its potential applications in different fields of research.
Scientific Research Applications
1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one exhibited potent anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases. Another study found that 1-(4-ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one inhibited the growth of several cancer cell lines, including breast, colon, and lung cancer cells, indicating that it may have anticancer properties.
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)-4-(2-pyridin-2-ylpyrrolidin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-21-11-9-17(15-16(21)2)20(25)10-12-22(26)24-14-6-8-19(24)18-7-4-5-13-23-18/h4-5,7,9,11,13,15,19H,3,6,8,10,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPHMAPNUXBRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)N2CCCC2C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methylphenyl)-4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4,6-dimethyl-3-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4329487.png)

![3-amino-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4329500.png)

![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4329520.png)
![N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B4329527.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B4329528.png)
![3-amino-2-butyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4329538.png)

![ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329556.png)
![ethyl 6-{[(3-fluorobenzoyl)(2-methoxyethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329562.png)
![2-[hydroxy(phenyl)methyl]-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B4329569.png)
